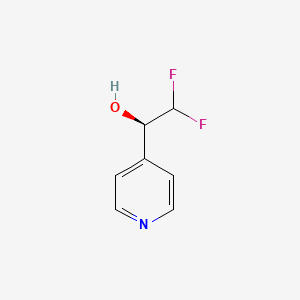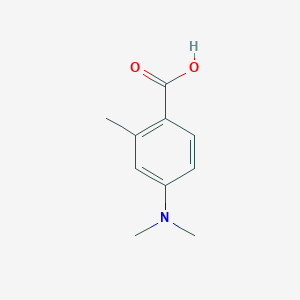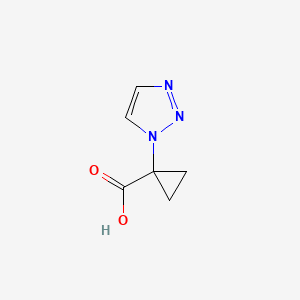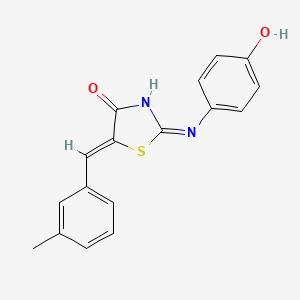
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone, also known as 3F-4MA, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is a synthetic analog of the naturally occurring compound, ibogaine, which has been shown to have psychoactive effects. However, unlike ibogaine, 3F-4MA does not have any psychoactive effects and is purely a research chemical. In
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis and chemical manipulation of compounds similar to 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone are pivotal in the development of novel photoaffinity reagents, indicating the compound's utility in exploring biological interactions through photoactivated processes. For example, the synthesis of p-Azidotetrafluoroaniline through methods employing stable carbamate intermediates demonstrates the compound's relevance in the synthesis of photoaffinity labels for biological research, highlighting the importance of fluorine and related functional groups in designing probes for biochemical studies (Chehade & Spielmann, 2000).
Optoelectronic Properties
Research into unsymmetrical diarylethene compounds, including those with fluorine atoms, underlines the significance of fluorine substitution on the optoelectronic properties of organic compounds. The study of such compounds reveals that the position of the fluorine atom significantly impacts their photochromism, fluorescence, and electrochemical properties. This suggests potential applications of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of materials with tailored optoelectronic properties for use in sensors, switches, and other photonic devices (Liu, Pu, & Liu, 2009).
Surface Modification and Separation Technologies
The fluoroalkyl end-capped vinyltrimethoxysilane oligomers' ability to undergo sol-gel reactions in the presence of talc to create superhydrophobic or superhydrophilic surfaces showcases the potential of fluorinated compounds in creating materials for oil/water separation. This demonstrates the applicability of such compounds in environmental remediation technologies and the development of materials with specialized surface properties (Oikawa et al., 2015).
Molecular Electronics and Photovoltaics
The design and synthesis of fused-ring electron acceptors for polymer solar cells, where fluorine substitution plays a critical role in tuning electronic properties, indicate the potential use of 3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone in the development of high-efficiency solar cells. Fluorine's influence on lowering LUMO energy levels and enhancing electron mobility suggests its utility in creating materials for next-generation photovoltaic devices (Dai et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNOS/c1-10-4-5-11(9-12(10)15)16-7-6-13(17)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAHQSZUTIMBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylanilino)-1-(2-thienyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)
![(2Z)-3-(4-fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2928533.png)

![Ethyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2928535.png)



![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)
![4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2928546.png)
![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)


![(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2928553.png)